molecular formula C14H23BN2O2S B3059816 2-(Piperidin-1-yl)thiazole-4-boronic acid pinacol ester CAS No. 1283179-56-5

2-(Piperidin-1-yl)thiazole-4-boronic acid pinacol ester

Cat. No.: B3059816
CAS No.: 1283179-56-5
M. Wt: 294.2
InChI Key: TVOGDFIGUXWWCQ-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)thiazole-4-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a piperidine ring, a thiazole ring, and a boronic acid pinacol ester moiety. Boronic esters are known for their versatility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Mechanism of Action

Target of Action

Boronic acids and their esters are often used in the design of new drugs and drug delivery devices .

Mode of Action

The compound is a type of organoboron reagent used in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with the help of a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway involving this compound. It’s a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound, being an organoboron reagent, plays a crucial role in this process.

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water . The rate of hydrolysis of these compounds is considerably accelerated at physiological pH . Therefore, these factors can significantly impact the bioavailability of the compound.

Result of Action

The result of the action of “2-(Piperidin-1-yl)thiazole-4-boronic acid pinacol ester” is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis, contributing to the creation of a variety of complex organic compounds .

Action Environment

The action of “this compound” is influenced by environmental factors such as pH. The rate of hydrolysis of these compounds is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly influenced by the pH of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)thiazole-4-boronic acid pinacol ester typically involves the formation of the thiazole ring followed by the introduction of the boronic acid pinacol ester group. One common method involves the reaction of 2-bromo-4-(piperidin-1-yl)thiazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to facilitate the coupling process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully optimized to ensure scalability and cost-effectiveness.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-1-yl)thiazole-4-boronic acid pinacol ester is unique due to the presence of both a piperidine and a thiazole ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in medicinal chemistry for the development of novel therapeutic agents.

Properties

IUPAC Name

2-piperidin-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O2S/c1-13(2)14(3,4)19-15(18-13)11-10-20-12(16-11)17-8-6-5-7-9-17/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOGDFIGUXWWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801147500
Record name 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiazolyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801147500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1283179-56-5
Record name 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiazolyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1283179-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiazolyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801147500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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